7-Fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-FLUORO-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a chromeno-pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-FLUORO-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core, followed by the introduction of the fluorine, methoxy, and oxolan-2-yl groups through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and scalability. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets such as enzymes or receptors could be studied to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound might be explored for its potential to treat various diseases. Its efficacy, safety, and pharmacokinetics would be evaluated through preclinical and clinical studies.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 7-FLUORO-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
7-FLUORO-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares structural similarities with other chromeno-pyrrole derivatives.
Other fluorinated compounds: These might include compounds with similar fluorine substitutions, which could have comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This could confer unique chemical reactivity, biological activity, or material properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H28FNO6 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H28FNO6/c1-15(2)14-34-21-8-6-16(11-22(21)32-3)24-23-25(30)19-12-17(28)7-9-20(19)35-26(23)27(31)29(24)13-18-5-4-10-33-18/h6-9,11-12,15,18,24H,4-5,10,13-14H2,1-3H3 |
InChI Key |
CMHNKXCUMLBKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)F)OC |
Origin of Product |
United States |
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